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Compound of Interest

Compound Name: 1-Benzyl-3-(ethylamino)pyrrolidine

Cat. No.: B050702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-Benzyl-3-
(ethylamino)pyrrolidine, a valuable intermediate in the development of pharmaceuticals,

particularly those targeting neurological disorders.[1] The synthesis is achieved through the

reductive amination of 1-benzyl-3-pyrrolidinone with ethylamine.

Overview
The synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine is a two-step process that begins with

the formation of an imine intermediate from 1-benzyl-3-pyrrolidinone and ethylamine. This

intermediate is then reduced in situ to the desired secondary amine using a mild and selective

reducing agent, sodium triacetoxyborohydride. This method is widely used for its efficiency and

broad functional group tolerance.

Experimental Protocol
Materials:
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Reagent/Solve
nt

Formula
Molar Mass (
g/mol )

Quantity Moles (mmol)

1-Benzyl-3-

pyrrolidinone
C₁₁H₁₃NO 175.23 1.75 g 10.0

Ethylamine (2.0

M in THF)
C₂H₅NH₂ 45.08 6.0 mL 12.0

Sodium

triacetoxyborohy

dride

NaBH(OAc)₃ 211.94 3.18 g 15.0

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 50 mL -

Saturated

Sodium

Bicarbonate

NaHCO₃ 84.01 30 mL -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed -

Diethyl Ether (C₂H₅)₂O 74.12 For extraction -

Hydrochloric Acid

(1 M)
HCl 36.46 For extraction -

Equipment:

Round-bottom flask (100 mL)

Magnetic stirrer and stir bar

Septum and nitrogen inlet

Syringes

Separatory funnel (250 mL)
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Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-

benzyl-3-pyrrolidinone (1.75 g, 10.0 mmol).

Addition of Amine: Dissolve the starting material in 40 mL of dichloromethane (DCM) and stir

the solution under a nitrogen atmosphere. Add the ethylamine solution (2.0 M in THF, 6.0

mL, 12.0 mmol) dropwise to the flask at room temperature.

Formation of Imine: Allow the mixture to stir at room temperature for 1 hour to facilitate the

formation of the imine intermediate.

Reduction: In a separate container, carefully weigh sodium triacetoxyborohydride (3.18 g,

15.0 mmol) and add it portion-wise to the reaction mixture over 10-15 minutes.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of 30 mL

of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over

anhydrous magnesium sulfate, and filter.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to

obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using

a mixture of dichloromethane and methanol as the eluent to yield 1-Benzyl-3-
(ethylamino)pyrrolidine as a colorless to light yellow oil.
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Synthesis Workflow

1-Benzyl-3-pyrrolidinone

Reductive Amination

Ethylamine

DCM

NaBH(OAc)3

Aqueous Work-up & Extraction Column Chromatography 1-Benzyl-3-(ethylamino)pyrrolidine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine.

Product Characterization
Physical and Chemical Properties:

Property Value

Molecular Formula C₁₃H₂₀N₂

Molecular Weight 204.32 g/mol

Appearance Colorless to light yellow oil

Purity (GC) ≥95%

CAS Number 115445-21-1

Hypothetical NMR Data:
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Disclaimer: The following NMR data is predicted based on the chemical structure and has not

been experimentally verified.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 3.20-3.10

(m, 1H, CH-N), 2.80-2.60 (m, 4H, pyrrolidine CH₂), 2.55 (q, J=7.2 Hz, 2H, N-CH₂-CH₃), 2.20-

2.10 (m, 1H, pyrrolidine CH), 1.80-1.70 (m, 1H, pyrrolidine CH), 1.10 (t, J=7.2 Hz, 3H, N-CH₂-

CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-

CH), 60.5 (Ar-CH₂), 58.0 (pyrrolidine CH-N), 55.0 (pyrrolidine CH₂-N), 50.0 (pyrrolidine CH₂-N),

44.0 (N-CH₂-CH₃), 30.0 (pyrrolidine CH₂), 15.0 (N-CH₂-CH₃).

Logical Relationship of Synthesis Steps
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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